Iothalamate meglumine
Overview
Description
Iothalamate meglumine is an iodinated contrast agent used to help diagnose or find problems in various parts of the body, including the brain, back, heart, head, blood vessels, stomach, joints, pancreas, and bladder . It is available in the form of its salts, sodium iotalamate and meglumine iotalamate .
Molecular Structure Analysis
The molecular formula of Meglumine iotalamate is C18H26I3N3O9 . Its average mass is 809.127 Da and its monoisotopic mass is 808.880310 Da .Scientific Research Applications
Radiographic Visualization
Iothalamate Meglumine is primarily used as a radiographic contrast medium. It's a water-soluble substance that significantly aids in the visualization of body structures during X-ray procedures. The extent of the opacity it provides is directly proportional to the amount present in the path of the X-rays. The distribution and elimination of Iothalamate Meglumine are key factors in the visualization process (Iothalamate Meglumine, 2020).
Neurological Applications
In neurology, Iothalamate Meglumine has been developed for roentgenographic visualization of the cerebral ventricular system. Despite its advantages over other contrast media, it poses a risk of inducing seizures, which can be a serious complication (Picaza, Hunter & Lee, 1972). Additionally, its microscopic effects on brain tissue have been studied, showing that it induces reactive changes, though without causing permanent damage (Weems, Cashion & Cunningham, 1977).
Comparative Studies
Comparative studies have been conducted to understand the difference in blood pressure changes and other effects when using Iothalamate Meglumine in angiography compared to other contrast media. These studies help in selecting the most appropriate contrast medium for different medical procedures (Lin, Kricheff & Chase, 1965).
Use in Diagnostic Procedures
The compound's effect on the sickling phenomenon has been studied, indicating that at equal concentrations in blood, Iothalamate Meglumine causes more sickling than nonionic contrast mediums. This suggests that nonionic agents might be preferable for diagnostic studies in patients with certain conditions like sickle cell anemia (Rao et al., 1982).
Potential Toxicity and Safety
There are concerns regarding the potential toxicity of Iothalamate Meglumine, especially in procedures like shuntograms, where it can cause severe muscular spasms and seizures. Understanding these risks is crucial for proper anesthetic and critical care management during procedures involving this contrast medium (Hubbert & Hannigan, 1978).
Safety And Hazards
Iothalamate meglumine must be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion, it is advised not to induce vomiting without advice from a poison control center . It is also noted that this drug may cause heart attack, stroke, and blood clotting problems .
properties
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHUSFYMPUDOEL-WZTVWXICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926949 | |
Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iothalamate meglumine | |
CAS RN |
13087-53-1 | |
Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iothalamate meglumine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOTHALAMATE MEGLUMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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